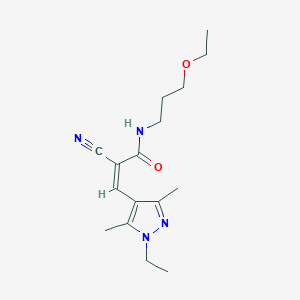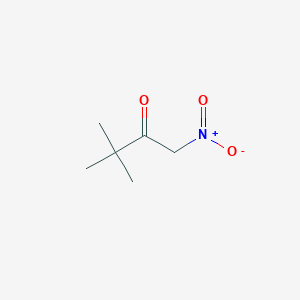
3,3-Dimethyl-1-nitrobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-nitrobutan-2-one is an organic compound with the molecular formula C6H11NO3 It is a nitroketone, characterized by the presence of both nitro and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-nitrobutan-2-one typically involves the nitration of 3,3-dimethyl-2-butanone. One common method includes the reaction of 3,3-dimethyl-2-butanone with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-nitrobutan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3,3-Dimethyl-1-aminobutan-2-one.
Oxidation: 3,3-Dimethyl-1-nitrobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-1-nitrobutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-1-nitrobutan-2-one involves its reactivity with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-butanone: A precursor in the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one.
3,3-Dimethyl-1-aminobutan-2-one: A reduction product of this compound.
3,3-Dimethyl-1-nitrobutanoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both nitro and ketone functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
3,3-dimethyl-1-nitrobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)5(8)4-7(9)10/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLCSLKKORMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

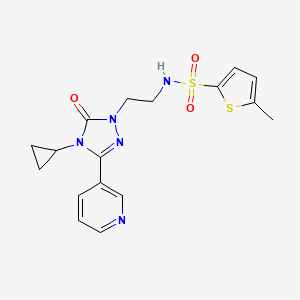
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B2801297.png)

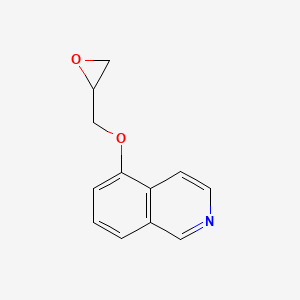
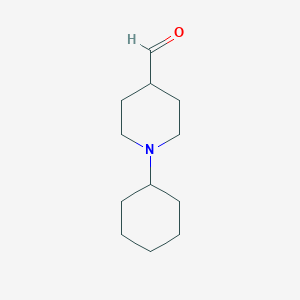
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)
![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)
![3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2801306.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2801310.png)
